6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(4-Bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolo-pyrimidinone derivative characterized by a bicyclic core structure. The compound features a 4-bromobenzyl substituent at position 6 and a 3-chloro-4-methylphenyl group at position 3 (Fig. 1).
Propriétés
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMHSNZDBVDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of triazolopyrimidines typically involves multi-step reactions that include cyclization and substitution processes. The specific compound features a triazole ring fused with a pyrimidine , which enhances its pharmacological profile. The bromobenzyl and chloro-methylphenyl substituents are crucial for modulating biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the triazolopyrimidine family exhibit significant anticancer properties. For instance, 6-(4-bromobenzyl) derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound effectively reduced viability in human cancer cells, suggesting a potential role as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. Studies have reported that triazolopyrimidines can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial DNA synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| 4-Bromobenzyl | Enhances anticancer activity |
| 3-Chloro-4-methylphenyl | Contributes to anti-inflammatory effects |
| Triazole-Pyrimidine core | Essential for overall biological activity |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Evaluation : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Structural Similarities and Planarity
The triazolo[4,5-d]pyrimidinone core is shared across analogs, including 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter Compound A) . Crystallographic studies of Compound A reveal that the triazolo-pyrimidinone ring system is fully planar (maximum deviation: 0.021 Å), forming a conjugated π-system . This planarity is critical for electronic delocalization and may enhance binding affinity in biological targets. The target compound likely exhibits similar planarity, given the shared core.
Substituent Effects on Physicochemical Properties
Position 3 Substituents
- Target Compound : 3-chloro-4-methylphenyl group.
- The chloro substituent is electron-withdrawing, while the methyl group adds steric bulk.
- Compound A : Phenyl group.
- Lacking halogen or alkyl substituents, this group is less sterically hindered and electronically neutral.
The chloro and methyl groups in the target compound may enhance metabolic stability and hydrophobic interactions compared to Compound A .
Position 6 Substituents
- Target Compound : 4-bromobenzyl group.
- Bromine increases molecular weight (atomic mass: 79.9) and lipophilicity. The benzyl moiety introduces aromaticity.
- Compound A: Isopropyl group. A smaller, aliphatic substituent that reduces steric hindrance and improves solubility in nonpolar environments.
The bromobenzyl group in the target compound likely reduces aqueous solubility but enhances binding to hydrophobic pockets in proteins or nucleic acids.
Position 5 Substituents
- Compound A includes a 4-chlorophenoxy group at position 5, absent in the target compound.
Crystallographic and Spectral Data
Compound A crystallizes in a monoclinic system (space group: C2/c) with unit cell parameters:
- $ a = 16.8429 \, \text{Å}, \, b = 11.7890 \, \text{Å}, \, c = 18.8309 \, \text{Å}, \, \beta = 91.737^\circ $ .
- The dihedral angles between the triazolo-pyrimidinone core and phenyl rings are 1.09° (C1–C6) and 87.74° (C11–C16), indicating partial conjugation and steric distortion .
While crystallographic data for the target compound are unavailable, the structural rigidity observed in Compound A suggests that the target’s bromobenzyl and chloro-methylphenyl groups may induce similar distortions, affecting molecular packing and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
